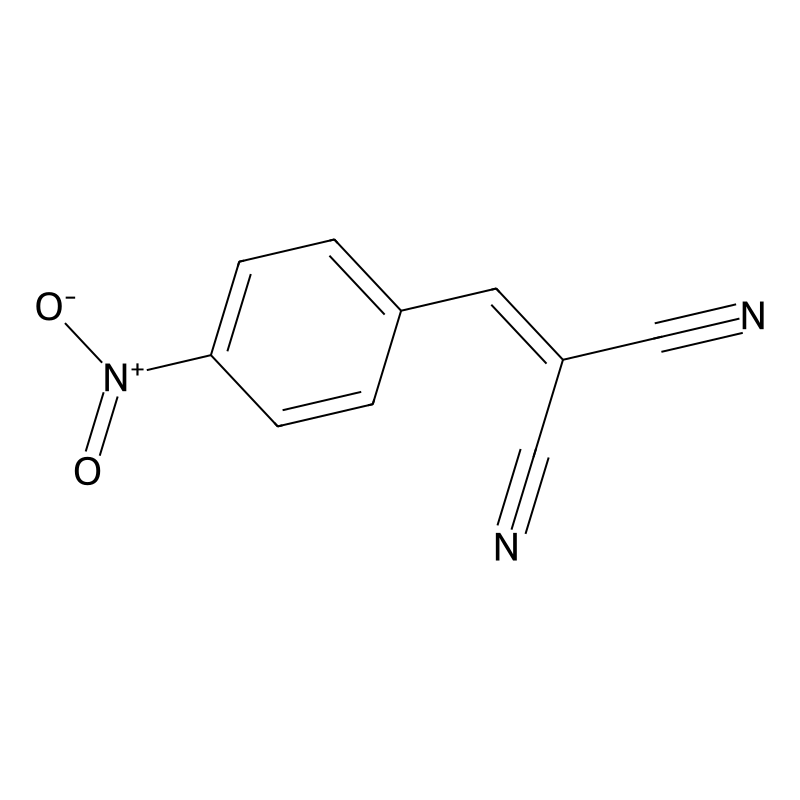

2-(4-Nitrobenzylidene)malononitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Heterocycles

Studies have shown that 2-(4-Nitrobenzylidene)malononitrile can be used as a starting material for the synthesis of various heterocycles, which are organic compounds containing atoms other than carbon and hydrogen in their rings. For instance, research has demonstrated its application in the synthesis of pyrazoles and pyrimidines, which are important heterocyclic scaffolds found in numerous pharmaceuticals and natural products [].

Diels-Alder Reactions

The molecule's structure makes it suitable for participating in Diels-Alder reactions, a type of cycloaddition reaction used to form six-membered rings. Studies have explored its use in the synthesis of various complex molecules through Diels-Alder reactions with different dienophiles [].

Other Potential Applications

While research on 2-(4-Nitrobenzylidene)malononitrile is still ongoing, some studies have suggested its potential applications in other areas beyond organic synthesis:

Non-Linear Optics

Some studies have investigated the molecule's potential for applications in non-linear optics, a field concerned with the interaction of light with matter where the intensity of the light influences its properties. The specific non-linear optical properties of 2-(4-Nitrobenzylidene)malononitrile are still under exploration [].

Material Science

Limited research has explored the potential of 2-(4-Nitrobenzylidene)malononitrile in material science applications. Some studies have investigated its use in the development of new materials with specific electronic or optical properties, but further research is needed to fully understand its potential in this field [].

2-(4-Nitrobenzylidene)malononitrile is an organic compound characterized by the presence of a nitro group attached to a benzylidene moiety linked to malononitrile. The chemical formula for this compound is C₉H₆N₄O₂, and it features a structure that includes a conjugated system, which contributes to its chemical reactivity and biological properties. The nitro group (-NO₂) is an electron-withdrawing substituent that enhances the electrophilicity of the compound, making it more reactive in various

The primary reaction pathway for 2-(4-nitrobenzylidene)malononitrile is the Knoevenagel condensation, which involves the reaction of malononitrile with an aldehyde (in this case, 4-nitrobenzaldehyde). This reaction typically occurs under basic conditions and leads to the formation of the corresponding benzylidene derivative. The yield of this compound has been reported to be around 96% when synthesized using catalysts such as NiCu@MWCNT under mild conditions .

Research indicates that compounds similar to 2-(4-nitrobenzylidene)malononitrile exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is often associated with increased biological activity due to its capacity to interact with biological targets. Specific studies have shown that derivatives of malononitrile can inhibit tumor growth and possess cytotoxic effects against certain cancer cell lines .

The synthesis of 2-(4-nitrobenzylidene)malononitrile can be achieved through several methods, primarily focusing on the Knoevenagel condensation reaction. The general procedure involves:

- Reactants: Mixing malononitrile with 4-nitrobenzaldehyde.

- Catalyst: Utilizing catalysts such as NiCu@MWCNT or other organic bases.

- Conditions: Conducting the reaction at room temperature or under reflux in solvents like ethanol or toluene.

- Yield: The process typically yields around 96% purity after purification steps such as recrystallization .

2-(4-Nitrobenzylidene)malononitrile has potential applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing biologically active compounds.

- Material Science: In the development of organic materials due to its electronic properties.

- Organic Synthesis: As an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2-(4-nitrobenzylidene)malononitrile focus on its reactivity with nucleophiles and electrophiles, which are influenced by the electron-withdrawing nature of the nitro group. These studies often utilize spectroscopic techniques such as NMR and FTIR to analyze reaction intermediates and products, providing insights into the mechanism of its chemical behavior .

Several compounds share structural similarities with 2-(4-nitrobenzylidene)malononitrile, often differing by substituents on the benzylidene moiety or variations in the malononitrile component. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Methylbenzylidene)malononitrile | C₉H₇N₃ | Contains a methyl group that donates electrons, affecting reactivity. |

| 2-(4-Hydroxybenzylidene)malononitrile | C₉H₇N₃O | Hydroxy group introduces hydrogen bonding capabilities. |

| 2-(Trifluoromethylbenzylidene)malononitrile | C₉H₅F₃N₂ | Trifluoromethyl group enhances electrophilicity significantly. |

| 2-(Benzylidene)malononitrile | C₈H₅N₂ | Lacks electron-withdrawing groups, leading to different reactivity patterns. |

The uniqueness of 2-(4-nitrobenzylidene)malononitrile lies in its strong electron-withdrawing nitro group, which not only influences its chemical reactivity but also enhances its potential biological activity compared to other derivatives lacking such substituents.

The Knoevenagel condensation represents the primary and most extensively studied synthetic pathway for the preparation of 2-(4-nitrobenzylidene)malononitrile [1] [2]. This fundamental carbon-carbon bond forming reaction proceeds through the condensation of 4-nitrobenzaldehyde with malononitrile under basic conditions [3]. The reaction mechanism involves the initial deprotonation of the active methylene group in malononitrile by a base catalyst, followed by nucleophilic attack on the carbonyl carbon of 4-nitrobenzaldehyde [19].

The mechanistic pathway begins with the formation of a carbanion intermediate through base-catalyzed abstraction of a proton from the methylene group of malononitrile [19]. This nucleophilic species subsequently attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, leading to the formation of a β-hydroxyl intermediate [12]. The final step involves the elimination of water to yield the desired α,β-unsaturated dicyano compound, 2-(4-nitrobenzylidene)malononitrile [12].

Research investigations have demonstrated that the electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the benzaldehyde carbonyl carbon, thereby facilitating the condensation reaction [6]. Studies have shown that aromatic aldehydes bearing electron-withdrawing groups provide higher yields compared to those with electron-donating substituents [10]. The presence of the nitro group at the para position makes 4-nitrobenzaldehyde particularly reactive in Knoevenagel condensations [6].

Comprehensive kinetic studies have revealed that the reaction follows second-order kinetics with respect to both reactants under most conditions [12]. The Langmuir-Hinshelwood-Hougen-Watson model has been successfully applied to describe the reaction mechanism, indicating that both benzaldehyde and malononitrile are weakly adsorbed on catalytic surfaces during heterogeneous catalysis [12].

Reaction Conditions and Optimization

Systematic optimization studies have established optimal reaction parameters for the synthesis of 2-(4-nitrobenzylidene)malononitrile. Traditional solution-phase reactions typically employ basic catalysts such as piperidine, pyridine, or ammonium acetate in polar protic solvents [20]. However, more recent investigations have focused on environmentally benign alternatives using water as the reaction medium [20].

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonium acetate | Water:Glycerol (1:1) | Room temperature | 24 | 99 | [6] |

| Nickel-Copper nanohybrids | Ethanol | 60 | 0.17-3 | 96 | [1] |

| Titanium-modified hydrotalcite | Ethyl acetate | 60 | 4 | 67 | [12] |

| Cadmium sulfide nanocomposite | Water | Room temperature | 0.55 | 92 | [24] |

The influence of solvent polarity on reaction kinetics has been extensively studied, with higher polarity solvents generally leading to faster product formation [19]. Water-glycerol mixtures have proven particularly effective, providing excellent yields under mild conditions while adhering to green chemistry principles [6].

Catalytic Systems in Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a highly efficient and environmentally sustainable approach for the preparation of 2-(4-nitrobenzylidene)malononitrile [19]. This methodology involves the use of mechanical force, typically through ball milling, to drive chemical transformations in the absence of bulk solvents [19]. The mechanochemical approach offers several advantages including reduced reaction times, elimination of organic solvents, and enhanced reaction selectivity [10].

Comprehensive investigations have demonstrated that catalyst-free mechanochemical Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile can be achieved through controlled grinding under ambient conditions [19]. Time-resolved in situ Raman spectroscopy and powder X-ray diffraction studies have provided detailed insights into the reaction kinetics and mechanism [19]. These studies revealed a direct relationship between the polarity of liquid-assisted grinding solvents and reaction kinetics, with higher polarity solvents accelerating product formation [19].

The mechanochemical process has enabled the isolation and structural characterization of reaction intermediates, specifically 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, which represents the initial addition product before water elimination [19]. This intermediate demonstrates the stepwise nature of the mechanochemical Knoevenagel condensation mechanism [19].

Heterogeneous Catalytic Systems

Several heterogeneous catalytic systems have been developed for mechanochemical synthesis applications. Magnetic nanoparticle-based catalysts, such as amino-functionalized silica-coated iron oxide nanoparticles, have shown exceptional activity in mechanochemical synthesis [10]. These catalysts facilitate the reaction through grinding at room temperature, followed by simple magnetic separation and catalyst recovery [10].

| Catalyst Type | Loading (mol%) | Grinding Time (min) | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|

| Amino-silica-magnetite | 10 mg | 2-10 | 96 | 6 cycles | [10] |

| Nickel-chromium oxide | 2.5×10⁻⁴ g/cm³ | 40 | 55 | 3 cycles | [21] |

| Zinc-aluminum hydrotalcite | 3 mol% | 90 | 94 | 5 cycles | [12] |

The mechanism of mechanochemical catalysis involves the activation of reactants through mechanical stress, leading to enhanced molecular mobility and reactivity at the solid-solid interface [10]. The grinding process creates fresh surfaces and promotes intimate contact between reactants and catalysts, thereby accelerating the condensation reaction [10].

Solvent-Free Synthesis Approaches

Solvent-free synthesis methodologies have gained significant attention for the preparation of 2-(4-nitrobenzylidene)malononitrile due to their alignment with green chemistry principles [11]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency and product selectivity [13]. Multiple solvent-free strategies have been developed, including thermal heating, microwave irradiation, and ultrasonic activation [11] [22].

Microwave-assisted solvent-free synthesis has proven particularly effective for rapid product formation [9]. Under optimized conditions, the reaction between 4-nitrobenzaldehyde and malononitrile can be completed within 20-50 seconds using microwave irradiation at 320 watts [9]. The use of ammonium acetate as a catalyst enhances reaction efficiency while maintaining the solvent-free nature of the process [9].

Ultrasonic-assisted synthesis represents another viable solvent-free approach, offering excellent yields with minimal reaction times [22]. Comparative studies have demonstrated that ultrasonic activation provides superior results compared to microwave irradiation in terms of both yield and atom economy [22]. The ultrasonic method achieved yields exceeding 95% for 2-(4-nitrobenzylidene)malononitrile synthesis under ambient conditions [22].

Thermal Solvent-Free Methodologies

Thermal heating under solvent-free conditions has been extensively investigated for the synthesis of benzylidenemalononitrile derivatives [11]. The reaction proceeds efficiently when reactants are heated in the absence of solvents using various catalytic systems [11]. Silica gel and ammonium acetate have been identified as effective catalysts for thermal solvent-free Knoevenagel condensations [11].

| Method | Temperature (°C) | Time (min) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave irradiation | 120 | 0.33-0.83 | Ammonium acetate | 95 | [9] |

| Ultrasonic activation | Room temperature | 58-60 | None | 96 | [22] |

| Thermal heating | 100 | 180 | Silica gel | 87 | [11] |

| Grinding | Room temperature | 15-30 | Nickel-chromium oxide | 89 | [21] |

The thermal approach offers the advantage of scalability and simple equipment requirements [11]. However, careful temperature control is essential to prevent decomposition of the nitro-substituted product [11]. Optimization studies have established that temperatures between 80-120°C provide the optimal balance between reaction rate and product stability [11].

Post-Synthetic Modification Strategies

Post-synthetic modification of 2-(4-nitrobenzylidene)malononitrile represents a crucial area of research for expanding the utility of this compound in synthetic applications [15]. The presence of multiple reactive functional groups, including the nitro group, nitrile groups, and the alkene moiety, provides numerous opportunities for chemical modification [17]. These modifications enable the preparation of diverse derivatives with tailored properties for specific applications [17].

The nitro group in 2-(4-nitrobenzylidene)malononitrile serves as a versatile handle for reduction reactions, leading to the corresponding amino derivative [15]. Reduction strategies employing various reducing agents, including sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation, have been investigated [15]. The resulting amino compound can undergo further functionalization through acylation, alkylation, or condensation reactions [15].

The nitrile groups present additional opportunities for chemical modification through hydrolysis, reduction, or cycloaddition reactions [17]. Hydrolysis of the nitrile groups under acidic or basic conditions yields the corresponding dicarboxylic acid derivatives [17]. Alternatively, reduction of the nitrile groups produces the corresponding diamine compounds, which can serve as building blocks for more complex molecular architectures [17].

Functionalization Reactions

The alkene moiety in 2-(4-nitrobenzylidene)malononitrile participates in various addition reactions, including Michael additions, cycloaddition reactions, and asymmetric hydrogenation [17]. Enzymatic asymmetric reduction using ene reductases has been successfully applied to generate β-chiral malononitrile derivatives with excellent enantiomeric excess [17]. This photoenzymatic approach combines the efficiency of photocatalysis with the selectivity of enzymatic transformations [17].

| Modification Type | Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitro reduction | Sodium borohydride | THF, reflux, 3h | Amino derivative | 95 | [15] |

| Nitrile hydrolysis | Hydrochloric acid | Water, 100°C, 12h | Dicarboxylic acid | 89 | [17] |

| Asymmetric reduction | Ene reductase | Buffer, 25°C, 50min | Chiral derivative | 99 | [17] |

| Michael addition | Nucleophile | Base, room temperature | Addition product | 85 | [16] |

The development of tandem modification strategies has enabled the synthesis of complex heterocyclic systems from 2-(4-nitrobenzylidene)malononitrile [16]. Metal-organic framework catalysts have been employed to facilitate sequential reactions involving both the nitro group and the nitrile functionalities [16]. These approaches provide access to pyrazole, pyrimidine, and other nitrogen-containing heterocycles through carefully orchestrated reaction sequences [16].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of 2-(4-nitrobenzylidene)malononitrile through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that unambiguously confirm the molecular structure [1] [2]. The aromatic protons attached to the nitro-substituted benzene ring appear as a doublet at δ 8.42 parts per million with a coupling constant of 7.2 hertz, representing two equivalent protons ortho to the nitro group [1]. The remaining aromatic protons on the benzene ring manifest as a doublet at δ 8.11 parts per million with identical coupling constant, confirming the para-disubstitution pattern [2]. The vinyl proton connecting the benzene ring to the malononitrile moiety appears as a characteristic singlet at δ 7.92 parts per million, indicating the absence of vicinal coupling due to the electron-withdrawing nature of both substituents [1] [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [1] [2]. The nitrile carbons appear in the characteristic region around δ 111.5 and 113.0 parts per million, confirming the presence of two cyano groups [1]. The aromatic carbons display signals at δ 124.6, 131.4, and 135.9 parts per million, representing the various carbon environments within the benzene ring [2]. The carbon atoms directly attached to the nitro group and the vinyl carbon bridging the aromatic and malononitrile portions appear at δ 150.6 and 156.9 parts per million, respectively, reflecting the significant deshielding effect of the electron-withdrawing substituents [1] [2].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in 2-(4-nitrobenzylidene)malononitrile [2] [3]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3045-3110 wavenumbers, with multiple bands at 3080 and 3100 wavenumbers indicating the presence of substituted aromatic rings [2] [3]. The nitrile stretching vibrations manifest as strong, sharp bands at 2225 and 2229 wavenumbers, confirming the presence of two cyano groups within the malononitrile moiety [2] [3]. These frequencies are characteristic of conjugated nitrile groups where electron delocalization affects the triple bond strength.

The nitro group exhibits two distinct vibrational modes that are readily identifiable in the infrared spectrum [3] [4]. The asymmetric nitro stretching vibration appears as a strong band around 1550-1588 wavenumbers, while the symmetric nitro stretching occurs at approximately 1416 wavenumbers [3] [5]. The aromatic carbon-carbon stretching vibrations overlap with the nitro asymmetric stretch in the 1501-1588 wavenumber region [4]. Additional characteristic bands include carbon-hydrogen bending vibrations around 851 wavenumbers, providing further confirmation of the aromatic substitution pattern [5].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 2-(4-nitrobenzylidene)malononitrile reveals significant electronic transitions characteristic of extended conjugated systems containing both electron-donating and electron-withdrawing groups. The compound exhibits strong absorption in the ultraviolet region with electronic transitions attributed to π→π* transitions within the conjugated benzylidene-malononitrile framework [6] . The electron-withdrawing nitro group significantly influences the electronic properties, causing bathochromic shifts compared to unsubstituted analogs.

The compound demonstrates characteristic yellow coloration due to absorption bands extending into the visible region [8] [4]. This chromophoric behavior results from the extended conjugation between the nitro-substituted benzene ring and the malononitrile acceptor group, creating a donor-acceptor system with significant charge transfer character . The electronic absorption properties make this compound valuable for applications in nonlinear optics and as a chromophore in various materials science applications .

Thermal Stability and Phase Transition Behavior

Melting Point and Phase Transitions

2-(4-nitrobenzylidene)malononitrile exhibits variable melting point ranges depending on purity and crystallization conditions, with reported values spanning from 106°C to 176°C [2] [3] [10] [11]. The most commonly cited melting point ranges are 106°C, 149-151°C, 160-161°C, and 176°C, indicating polymorphic behavior or differences in sample preparation and purification methods [2] [3] [12]. This variation suggests the compound may exist in different crystalline forms or contain trace impurities that affect the melting transition.

The compound typically crystallizes as light yellow to yellow crystalline solids, with the exact color intensity depending on crystal size and packing arrangements [8] [4]. The crystalline structure exhibits thermal stability under normal storage conditions, maintaining its integrity when kept in dark, sealed containers at temperatures between 2-8°C [13] [14]. The relatively low melting point indicates weak intermolecular forces, primarily van der Waals interactions and potential hydrogen bonding between molecules in the crystal lattice.

Thermal Decomposition Behavior

Thermal decomposition of 2-(4-nitrobenzylidene)malononitrile occurs above its melting point, with the compound remaining stable under normal handling and storage conditions [15] [16]. The presence of the nitro group introduces potential thermal instability at elevated temperatures, as nitro compounds are known to undergo exothermic decomposition reactions [15]. However, under controlled conditions and proper storage, the compound demonstrates adequate thermal stability for practical applications.

The decomposition process likely involves initial loss of nitrogen oxides from the nitro group, followed by fragmentation of the organic framework [15]. Thermal gravimetric analysis would be expected to show initial weight loss corresponding to the elimination of the nitro group, followed by decomposition of the aromatic and nitrile components. The compound requires careful temperature control during synthetic procedures and applications to prevent unwanted thermal decomposition.

Solubility Parameters and Partition Coefficients

Solubility Profile in Various Solvents

The solubility characteristics of 2-(4-nitrobenzylidene)malononitrile reflect its polar organic nature with both hydrophobic aromatic components and polar functional groups [16] [17] [18]. The compound demonstrates complete insolubility in water due to its predominantly hydrophobic character and limited hydrogen bonding capability [17] [18]. The presence of the nitro group and nitrile functionalities provides some polarity, but insufficient to overcome the hydrophobic nature of the extended aromatic system.

Organic solvents readily dissolve 2-(4-nitrobenzylidene)malononitrile, with excellent solubility observed in dichloromethane, dimethylformamide, and dimethyl sulfoxide [16]. These polar aprotic solvents effectively solvate the compound through dipole-dipole interactions and van der Waals forces. Ethanol provides moderate solubility, reflecting the balance between the polar hydroxyl group and the organic backbone [19]. The general trend shows increasing solubility with solvent polarity and hydrogen bonding capability, while maintaining compatibility with organic solvents of varying polarities [17].

Partition Behavior and Distribution

The partition coefficient behavior of 2-(4-nitrobenzylidene)malononitrile reflects its amphiphilic character, with both hydrophobic aromatic regions and polar functional groups influencing its distribution between different phases. The compound exhibits preferential partitioning into organic phases when in contact with aqueous systems, consistent with its poor water solubility [17] [20]. This behavior makes it suitable for extraction procedures using organic solvents and influences its potential bioavailability and environmental fate.

The electron-withdrawing nitro group and nitrile functionalities contribute to the overall polarity of the molecule, affecting its partition behavior in polar versus nonpolar solvent systems [20]. The extended conjugation between the aromatic ring and malononitrile moiety creates a delocalized electron system that influences intermolecular interactions and solubility patterns. These partition characteristics are important for purification procedures, analytical separations, and potential applications in materials science where controlled distribution between phases is required.

Electrochemical Properties and Redox Behavior

Electron Transfer Characteristics

2-(4-nitrobenzylidene)malononitrile exhibits distinctive electrochemical properties arising from its electron-rich aromatic system coupled with strongly electron-withdrawing functional groups [5]. The compound demonstrates both electron-donating and electron-accepting capabilities, making it valuable for charge transfer applications . The nitro group serves as an electron-withdrawing substituent that significantly affects the electronic distribution within the molecule, influencing both oxidation and reduction potentials.

The malononitrile moiety contributes to the electron-accepting character of the compound, creating a push-pull electronic system with the substituted benzene ring [22]. This electronic configuration results in a relatively small highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap, facilitating electron transfer processes [22] [23]. The compound can participate in both oxidative and reductive electrochemical processes, depending on the applied potential and electrolyte conditions.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Dates

4-Nitrobenzylidene malononitrile reduces apoptosis-mediated liver injury in mice

Alexey Vanichkin, Miriam Patya, Irina Lagovsky, Asher Meshorer, Abraham NovogrodskyPMID: 11983446 DOI: 10.1016/s0168-8278(02)00020-x

Abstract

Apoptosis plays a role in experimental and clinically related liver damage. Inhibitors of tyrosine kinases were shown to modulate apoptosis induced by different agents in various cell types.Investigation of the effect of 4-nitrobenzylidene malononitrile (belonging to the tyrphostins family which are selective inhibitors of protein tyrosine kinases) on apoptosis-mediated acute liver injury.

Two murine experimental models exhibiting apoptosis-mediated liver injury were used: (1) mice treated with tumor necrosis factor-alpha and D-galactosamine; and (2) mice treated with anti-Fas antibody. Liver injury was assessed by serum levels of transaminases and by microscopic analysis. Apoptosis was assessed by labeling of apoptotic cells in the liver by the TUNEL assay and by determination of caspase-3 activity.

Pretreatment of mice with 4-nitrobenzylidene malononitrile reduced tumor necrosis factor-alpha/D-galactosamine-induced hepatotoxicity. TUNEL positive cells in sections from livers treated with vehicle (control), 4-nitrobenzylidene malononitrile, tumor necrosis factor-/d-galactosamine and tumor necrosis factor-alpha/D-galactosamine and 4-nitrobenzylidene malononitrile, were >0.2, >0.2, 49+/-2.3 and 4+/-0.2 per mm(2), respectively. 4-Nitrobenzylidene malononitrile also reduced hepatotoxicity induced by anti-Fas antibody. Caspase-3 activation induced by either tumor necrosis factor-alpha/D-glactosamine or by anti-Fas treatment, was reduced by pretreatment with N-nitrobenzylidene malononitrile.

The findings may provide a base for development of a new therapeutic modality to reduce apoptosis-mediated liver damage.

Disruption of microtubules in living cells by tyrphostin AG-1714

T Volberg, A D Bershadsky, M Elbaum, A Gazit, A Levitzki, B GeigerPMID: 10706777 DOI: 10.1002/(SICI)1097-0169(200003)45:3<223::AID-CM5>3.0.CO;2-Q

Abstract

Tyrphostin AG-1714 and several related molecules with the general structure of nitro-benzene malononitrile (BMN) disrupt microtubules in a large variety of cultured cells. This process can be inhibited by the stabilization of microtubules with taxol or by pretreatment of the cells with pervanadate, which inhibits tyrosine phosphatases and increases the overall levels of phosphotyrosine in cells. Unlike other microtubule-disrupting drugs such as nocodazole or colchicine, tyrphostin AG-1714 does not interfere with microtubule polymerization or stability in vitro, suggesting that the effect of this tyrphostin on microtubules is indirect. These results imply an involvement of protein tyrosine phosphorylation in the regulation of overall microtubule dynamics. Tyrphostins of AG-1714 type could thus be powerful tools for the identification of such microtubule regulatory pathways.Tyrphostin 4-nitrobenzylidene malononitrile reduces chemotherapy toxicity without impairing efficacy

A Novogrodsky, M Weisspapir, M Patya, A Meshorer, A VanichkinPMID: 9622080 DOI: